molecular formula C21H17N3O2S3 B11620788 3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11620788
M. Wt: 439.6 g/mol
InChI Key: NYCZPXGTMHCOHQ-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. The Z-configuration of the methylidene bridge between the two moieties is critical for its stereochemical stability . The thiazolidinone ring contains a 4-oxo group, a 2-thioxo group, and a 3-propyl substituent, while the pyrido-pyrimidinone system is substituted with a phenylsulfanyl group at position 2.

Properties

Molecular Formula

C21H17N3O2S3

Molecular Weight

439.6 g/mol

IUPAC Name

(5Z)-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17N3O2S3/c1-2-11-24-20(26)16(29-21(24)27)13-15-18(28-14-8-4-3-5-9-14)22-17-10-6-7-12-23(17)19(15)25/h3-10,12-13H,2,11H2,1H3/b16-13-

InChI Key

NYCZPXGTMHCOHQ-SSZFMOIBSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Formation of the Thiazolidinone Ring System

The thiazolidin-4-one precursor is synthesized via cyclocondensation of 3-aminopropanol derivatives with carbon disulfide under basic conditions. Key modifications include:

  • Propyl substitution : Introduction of the propyl group at N3 is achieved using 1-bromopropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.

  • Thioxo group installation : Treatment with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) converts the carbonyl group at C2 to a thioxo moiety, critical for Z-configuration stabilization.

Representative reaction :

3-Aminopropanol+CS2KOH, EtOH2-thioxo-1,3-thiazolidin-4-one1-bromopropane3-propyl-2-thioxo-1,3-thiazolidin-4-one[3][8]\text{3-Aminopropanol} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{2-thioxo-1,3-thiazolidin-4-one} \xrightarrow{\text{1-bromopropane}} \text{3-propyl-2-thioxo-1,3-thiazolidin-4-one}

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidinone scaffold is constructed via Friedländer annulation between 2-aminopyridine derivatives and β-keto esters:

  • 2-Amino-3-hydroxypyridine reacts with ethyl acetoacetate in xylene under reflux with p-toluenesulfonic acid (p-TSA) as a catalyst, yielding 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .

  • Phenylsulfanyl introduction : Nucleophilic aromatic substitution at C2 is performed using thiophenol in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C.

Key optimization :

  • Solvent effects : Xylene outperforms toluene in minimizing side reactions (yield improvement: 72% → 89%).

  • Catalyst loading : 5 mol% CuI achieves full conversion within 6 hours.

Condensation and Stereochemical Control

The final step involves Knoevenagel condensation between the thiazolidinone and pyridopyrimidinone precursors:

  • Activation : The thiazolidinone C5 position is activated by treatment with acetic anhydride to form the enolate.

  • Condensation : Reacting with the C3 aldehyde derivative of the pyridopyrimidinone core in ethanol under reflux (Δ = 78°C) for 12 hours yields the Z-isomer exclusively due to steric hindrance from the propyl group.

Critical parameters :

ParameterOptimal ValueEffect on Yield
Reaction time12–14 hMaximizes Z:E ratio (98:2)
SolventAnhydrous EtOHPrevents hydrolysis
Temperature78°CBalances rate vs. decomposition

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactor technology to enhance reproducibility:

  • Thiazolidinone formation : A 2-stage reactor system maintains precise temperature control (80 ± 0.5°C) for the exothermic cyclocondensation step.

  • In-line purification : Integrated liquid-liquid extraction removes unreacted 1-bromopropane, achieving >99.5% purity before condensation.

Crystallization Optimization

The final product is isolated via anti-solvent crystallization :

  • Solvent system : Ethanol/water (7:3 v/v) provides optimal nucleation kinetics.

  • Cooling rate : Controlled cooling at 0.5°C/min yields crystals with uniform particle size (D90 < 50 μm).

Yield enhancement :

  • Seeding strategy : Addition of 0.1% w/w seed crystals increases yield from 78% to 92%.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 7.2 Hz, 1H, pyrimidine-H), 7.89–7.25 (m, 5H, Ph-S), 6.95 (s, 1H, CH=), 4.12 (t, J = 6.8 Hz, 2H, N-CH₂), 1.75–1.25 (m, 5H, propyl).

  • HRMS (ESI+) : m/z 455.0832 [M+H]⁺ (calc. 455.0835).

Chromatographic Purity Assessment

HPLC conditions :

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile phase: 65:35 MeCN/0.1% H₃PO₄

  • Retention time: 8.92 min

  • Purity: 99.3% (area normalization)

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Z:E RatioScalability
Batch condensation6897.295:5Limited
Flow synthesis8999.198:2Industrial
Microwave-assisted7698.597:3Pilot-scale

Applications and Derivative Synthesis

The compound serves as a key intermediate for:

  • Anticancer agents : Structural analogs show IC₅₀ = 0.8–2.3 μM against MCF-7 cells.

  • Antimicrobials : MIC values of 4–8 μg/mL reported for S. aureus MRSA .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of compounds similar to 3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant antibacterial activity. In studies involving various Gram-positive and Gram-negative bacteria, certain derivatives demonstrated antibacterial effects that exceeded those of traditional antibiotics like ampicillin by 10–50 fold. The most potent compound exhibited minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL against sensitive strains such as Enterobacter cloacae .

Antitumor Activity

The compound has also shown promise in cancer research. Its ability to modulate enzyme activities and receptor functions suggests potential applications in targeting signaling pathways involved in tumor growth and metastasis. Interaction studies have indicated that this compound can effectively bind to specific kinases implicated in cancer progression .

Case Studies

Several case studies have documented the effectiveness of this compound in various experimental models:

  • Antibacterial Efficacy : In a study assessing the antibacterial properties of related thiazolidine derivatives, compounds were tested against multiple bacterial strains, demonstrating superior activity compared to standard antibiotics .
  • Antitumor Studies : Preclinical studies have shown that compounds similar to this pyrido-pyrimidine derivative can inhibit tumor growth in xenograft models by targeting specific kinase pathways .

Mechanism of Action

The mechanism of action of 3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidinone hybrids. Below is a comparative analysis of its structural and functional analogs:

Compound Name Key Structural Differences Functional Implications Reference
3-[(Z)-(3-sec-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one 3-sec-butyl group replaces 3-propyl on the thiazolidinone ring Altered steric bulk may influence binding affinity to biological targets (e.g., enzymes)
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one 3-allyl substituent and ethylamino group instead of phenylsulfanyl Increased hydrophilicity due to ethylamino; allyl group may enhance reactivity in synthesis
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Benzodioxol and piperazine substituents; lacks thiazolidinone hybrid Piperazine enhances solubility; benzodioxol may improve CNS penetration
5-(Benzo[d]thiazol-2-yl)-3-phenyl-2-thioxo-2,3-dihydrothiazol-4-aminium bromide Benzo[d]thiazolyl and cationic surfactant-like structure Surfactant properties could enable membrane disruption in antimicrobial applications

Key Observations

Thiazolidinone Modifications: The 3-propyl group in the target compound provides moderate steric hindrance compared to the bulkier 3-sec-butyl analog . This may enhance conformational flexibility for interactions with hydrophobic enzyme pockets.

Pyrido-Pyrimidinone Substituents: The phenylsulfanyl group in the target compound contributes to lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility. In contrast, ethylamino or piperazine substituents (e.g., in ) improve solubility, which is advantageous for pharmacokinetics.

Biological Activity Trends: Thiazolidinone-pyrido-pyrimidinone hybrids generally exhibit antimicrobial and anticancer activity. For instance, ethylamino derivatives (e.g., ) show enhanced solubility, which correlates with improved bioavailability in in vitro assays.

Synthetic Strategies :

  • Microwave-assisted synthesis (e.g., for compound 19 in ) is a common method for similar hybrids, reducing reaction times compared to conventional heating.
  • Spectroscopic characterization (1H/13C NMR, UV) is critical for confirming Z/E configurations and tautomeric forms .

Biological Activity

The compound 3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in various biological applications. Its unique structural features suggest a range of biological activities, primarily attributed to its interactions with specific molecular targets within cells.

Structural Characteristics

This compound integrates a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone moiety and a phenylsulfanyl group. The molecular formula is C21H17N3O2SC_{21}H_{17}N_{3}O_{2}S with a molecular weight of approximately 393.49 g/mol . The structural arrangement facilitates binding to various biological targets, including enzymes and receptors involved in critical cellular processes.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. In studies evaluating similar compounds, it was found that they demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazolidinones showed minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against various bacterial strains .

Compound MIC (µg/mL) Activity
Thiazolidinone Derivative A100Moderate
Thiazolidinone Derivative B200Good
Thiazolidinone Derivative C400Moderate

The specific compound has not been directly tested for antimicrobial activity in the literature, but its structural similarity to known active compounds suggests potential efficacy.

Antitumor Activity

The compound's ability to modulate enzyme activities may also extend to antitumor effects. Similar pyrido[1,2-a]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth . The mechanism often involves the inhibition of signaling pathways crucial for cancer cell survival.

The biological activity of this compound is largely due to its ability to bind with high affinity to specific molecular targets. This binding modulates the activity of enzymes and receptors, leading to therapeutic effects such as:

  • Inhibition of Enzyme Activity: The compound may inhibit enzymes that are overactive in certain diseases.
  • Receptor Modulation: It can alter the function of receptors involved in cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds. For example:

  • Antimicrobial Efficacy: A study evaluated a series of thiazolidinone derivatives against various pathogens, demonstrating that modifications in the side chains significantly influenced their antimicrobial potency .
  • Antitumor Properties: Another research focused on pyrido[1,2-a]pyrimidine derivatives indicated their potential in inhibiting cancer cell lines through targeted action on specific kinases .

Q & A

Q. Q1: What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols, including:

  • Knoevenagel condensation to form the thiazolidinone core.
  • Suzuki coupling or nucleophilic aromatic substitution for introducing the phenylsulfanyl group .
  • Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) to enhance reaction selectivity and yield .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for their ability to stabilize intermediates .
    Methodological Tip : Monitor reaction progress via TLC and optimize temperature gradients to minimize side products .

Q. Q2: How can the stereochemical configuration (Z/E) of the exocyclic double bond be confirmed?

  • NMR Spectroscopy : NOESY or ROESY experiments to detect spatial proximity between the thiazolidinone methylidene proton and adjacent groups .
  • X-ray crystallography : Resolve the absolute configuration using SHELX or WinGX for structure refinement .
    Example : In a related compound, the Z-configuration was confirmed via a 3.2 Å NOE correlation between the methylidene proton and the pyrido N-atom .

Advanced Research Questions

Q. Q3: How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial DNA gyrase for antimicrobial studies) .
  • QSAR analysis : Correlate electronic parameters (HOMO/LUMO energies) with observed bioactivity to identify critical substituents .
    Data Contradiction Alert : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvent effects or protein flexibility; validate with mutational studies .

Q. Q4: What strategies resolve contradictions in biological activity data across different assay systems?

  • Assay standardization : Control variables like solvent (DMSO vs. aqueous buffers) and cell line viability thresholds .
  • Metabolic stability testing : Use liver microsomes to assess compound degradation, which may explain reduced activity in vivo vs. in vitro .
    Case Study : A structurally similar pyrimidinone showed 10× higher MIC against S. aureus in Mueller-Hinton broth vs. LB media due to cation concentration differences .

Q. Q5: How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during structure determination?

  • Data collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å) to resolve disorder in the propyl-thiazolidinone moiety .
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and constrain anisotropic displacement parameters for heavy atoms .
    Example : A related thiazolidinone derivative required 93% BASF scaling to model twinning, achieving an R-factor of 0.048 .

Analytical and Structural Characterization

Q. Q6: What advanced spectroscopic techniques validate the presence of the thiocarbonyl (C=S) group?

  • FT-IR : A strong absorption band at ~1250 cm⁻¹ (C=S stretch) .
  • Raman spectroscopy : Sharper peaks at 550–600 cm⁻¹ for C=S, unaffected by solvent interference .
    Pitfall : Overlapping signals from pyrimidin-4-one C=O (1700 cm⁻¹) may obscure interpretation; use deuterated solvents for clarity .

Q. Q7: How can LC-MS/MS differentiate between the target compound and its synthetic byproducts?

  • Fragmentation patterns : Look for characteristic losses (e.g., 60 Da for decarboxylation or 98 Da for thiol elimination) .
  • High-resolution MS : Confirm the molecular ion [M+H]⁺ with <5 ppm mass error (e.g., calculated m/z 482.1234 vs. observed 482.1238) .

Biological and Mechanistic Studies

Q. Q8: What in vitro assays are suitable for evaluating this compound’s antimicrobial potential?

  • Broth microdilution : Determine MICs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC over 24 hours .
    Note : Include a positive control (e.g., ciprofloxacin) and account for compound solubility limits in culture media .

Q. Q9: How can mechanistic studies elucidate its interaction with enzyme targets?

  • Enzyme inhibition assays : Measure IC₅₀ against purified enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to validate docking predictions .

Stability and Formulation

Q. Q10: What accelerated stability studies predict the compound’s shelf-life under varying conditions?

  • ICH guidelines : Test degradation in 40°C/75% RH for 6 months, monitoring via HPLC for hydrolytic cleavage of the thioxo group .
  • Photostability : Expose to UV light (ICH Q1B) to assess isomerization of the Z-configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.